Epimedin A1
説明
Epimedin A1 is a flavonoid compound extracted from Herba Epimedii, a commonly used traditional Chinese medicine . It has a molecular weight of 838.81 .
Synthesis Analysis
Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .
Molecular Structure Analysis
The IUPAC name of Epimedin A1 is 3-(((2R,3S,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . Its molecular formula is C39H50O20 .
Chemical Reactions Analysis
Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .
Physical And Chemical Properties Analysis
Epimedin A1 is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 838.80 .
科学的研究の応用
Bone Healing and Osteoblast Utilization
- Absorption in Osteoblasts : Epimedin C and icariin, major flavonoids from Epimedium (which includes Epimedin A1), demonstrate significant effects on bone healing. These flavonoids are not efficiently absorbed by LPS-induced osteoblasts but show high utilization efficiency once inside the cells, enhancing alkaline phosphatase activity, mineralization, and osteoblast proliferation. They also up-regulate the suppressed expression of BMP-2 and Runx2 in LPS-induced osteoblasts, crucial for bone repair (Huang et al., 2019).
Metabolic Pathways
- Metabolites in Rats : A study identified the metabolites of epimedin A in rats, showing that it undergoes extensive phase I and phase II metabolism. The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and sugars (Cui et al., 2014).
Enzymatic Biotransformation
- Production of Icaritin : A novel α-L-rhamnosidase from Thermotoga petrophila was used to transform epimedin C into icaritin, a drug candidate with anti-cancer activities. This enzymatic transformation pathway offers a high-efficiency method for producing icaritin from epimedin C (Xie et al., 2020).
Vascularization and Tumor-Associated Angiogenesis
- Promotion of Vascularization : Epimedin C enhances vascularization in BMP2-induced bone formation and in mammary tumor-bearing models. This effect is attributed to the induction of endothelial-like differentiation of cells, which is pivotal for bone formation and tumor-associated angiogenesis (Shui et al., 2017).
Oral Bioavailability
- Bioavailability Studies : The oral bioavailability of epimedin C, both as a pure compound and in Herba Epimedii, was found to be low, around 0.58% and 0.13% respectively. This study provides insights into the pharmacokinetic behavior of epimedin C, relevant for its clinical applications (Lee et al., 2014).
Extraction Techniques
- Ultrasonic-Assisted Extraction : Ultrasonic-assisted extraction of epimedin C from fresh leaves of Epimedium was optimized, demonstrating its feasibility for industrial processing. This method is advantageous due to lower extraction time, temperature, and solvent consumption (Zhang et al., 2009).
Intestinal Absorption Mechanism
- Caco-2 Cell Model Study : Research on epimedins A, B, and C using the Caco-2 cell model indicated poor bioavailability due to poor intrinsic permeability and efflux by apical efflux transporters. This finding is significant for understanding their absorption mechanism (Chen et al., 2014).
Pharmacokinetics
- In Rat Serum : A study developed a method for analyzing flavonoids (including epimedin A) in rat serum, which can be applied to pharmacokinetic studies. This provides important data for clinical applications of Epimedium (Wang et al., 2015).
Light Intensity Effects on Flavonoid Content
- Influence of Light Intensity : Research on Epimedium pseudowushanense revealed that light intensity impacts the flavonoid content, including epimedin C. Optimal light levels were identified for medicinal-ingredient yield, crucial for cultivation practices (Pan et al., 2016).
Near Infrared Spectroscopy Analysis
- Rapid Content Measurement : A study using near infrared spectroscopy for the rapid determination of several flavonoids, including epimedin A, showed that this method is fast, economic, and nondestructive, providing an efficient alternative for quality control of Herba Epimedii (Yang et al., 2017).
特性
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBYGTTYRFJKH-YFNAFYFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epimedin A1 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。